1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate
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Overview
Description
1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H8F3NO4S. It is known for its unique structure, which includes a trifluoroacetate group, a methanesulfonyl group, and an amino group. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate typically involves the reaction of 3-methanesulfonylprop-2-en-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The process may involve the use of solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to achieve high efficiency and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s stability and reactivity, while the amino and methanesulfonyl groups contribute to its chemical behavior. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfonylprop-2-en-1-amine: Lacks the trifluoroacetate group, resulting in different chemical properties.
2,2,2-Trifluoroacetic acid: Contains the trifluoroacetate group but lacks the amino and methanesulfonyl groups.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the amino and trifluoroacetate groups.
Uniqueness
1-Amino-3-methanesulfonylprop-2-en-1-yl 2,2,2-trifluoroacetate is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8F3NO4S |
---|---|
Molecular Weight |
247.19 g/mol |
IUPAC Name |
(1-amino-3-methylsulfonylprop-2-enyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H8F3NO4S/c1-15(12,13)3-2-4(10)14-5(11)6(7,8)9/h2-4H,10H2,1H3 |
InChI Key |
OCGGBIBXVFHJQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC(N)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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